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molecular formula C23H26N4O4 B8401899 BI-186908

BI-186908

Cat. No. B8401899
M. Wt: 422.5 g/mol
InChI Key: ACBKFGPDANWBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933079B2

Procedure details

To a solution of 2-[2-(4-Bromomethyl-2-methyl-phenyl)-2-oxo-ethyl]-5-(5-methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one (preparation 9d, 120 mg, 0.26 mmol) in N,N-dimethylacetamide (2 mL) is added dimethylamine (0.76 mmol, 2 M solution in THF). The reaction mixture is stirred for 4 h at 40° C. The mixture is purified via reverse phase HPLC chromatography (Waters XBridge 5 μm, gradient 5%→90% acetonitrile in water+0.3% NH4OH, 120 mL/min).
Name
2-[2-(4-Bromomethyl-2-methyl-phenyl)-2-oxo-ethyl]-5-(5-methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[C:16](=[O:17])[CH:15]=[C:14]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][N:21]=3)[CH:13]=[N:12]2)=[C:5]([CH3:29])[CH:4]=1.[CH3:30][NH:31][CH3:32]>CN(C)C(=O)C>[CH3:30][N:31]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[C:16](=[O:17])[CH:15]=[C:14]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][N:21]=3)[CH:13]=[N:12]2)=[C:5]([CH3:29])[CH:4]=1)[CH3:32]

Inputs

Step One
Name
2-[2-(4-Bromomethyl-2-methyl-phenyl)-2-oxo-ethyl]-5-(5-methoxy-pyridin-2-ylmethoxy)-2H-pyridazin-3-one
Quantity
120 mg
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)C(CN1N=CC(=CC1=O)OCC1=NC=C(C=C1)OC)=O)C
Name
Quantity
0.76 mmol
Type
reactant
Smiles
CNC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purified via reverse phase HPLC chromatography (Waters XBridge 5 μm, gradient 5%→90% acetonitrile in water+0.3% NH4OH, 120 mL/min)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN(C)CC1=CC(=C(C=C1)C(CN1N=CC(=CC1=O)OCC1=NC=C(C=C1)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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